molecular formula C8H7NO2 B1500444 Furo[3,2-b]pyridin-6-ylmethanol CAS No. 227938-34-3

Furo[3,2-b]pyridin-6-ylmethanol

Cat. No.: B1500444
CAS No.: 227938-34-3
M. Wt: 149.15 g/mol
InChI Key: JCSZFALMGZMMBF-UHFFFAOYSA-N
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Description

Furo[3,2-b]pyridin-6-ylmethanol is a heterocyclic compound with the molecular formula C8H7NO2 and a molecular weight of 149.15 g/mol . This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a hydroxymethyl group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo[3,2-b]pyridin-6-ylmethanol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of nicotinonitrile and sodium ethoxide in ethanol, followed by sequential cyclizations and functional modifications . The reaction conditions often include heating and stirring to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Furo[3,2-b]pyridin-6-ylmethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield furo[3,2-b]pyridine-6-carbaldehyde or furo[3,2-b]pyridine-6-carboxylic acid .

Scientific Research Applications

Furo[3,2-b]pyridin-6-ylmethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of Furo[3,2-b]pyridin-6-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. Molecular docking studies have shown that derivatives of this compound can bind to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), disrupting key cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furo[3,2-b]pyridin-6-ylmethanol is unique due to its specific substitution pattern and the presence of a hydroxymethyl group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

furo[3,2-b]pyridin-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-5-6-3-8-7(9-4-6)1-2-11-8/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSZFALMGZMMBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1N=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90663769
Record name (Furo[3,2-b]pyridin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227938-34-3
Record name (Furo[3,2-b]pyridin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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